molecular formula C8H5F3O5S B8656810 4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid

4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid

Cat. No.: B8656810
M. Wt: 270.18 g/mol
InChI Key: GDNBJWVBQHSCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid is a chemical compound with the molecular formula C8H5F3O5S and a molecular weight of 270.18 g/mol It is characterized by the presence of a trifluoromethylsulfonyloxy group attached to the benzene ring of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base and a suitable solvent.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit bacterial enzymes such as isocitrate lyase, leading to antibacterial effects . The trifluoromethylsulfonyloxy group can enhance the compound’s ability to interact with biological targets, thereby increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H5F3O5S

Molecular Weight

270.18 g/mol

IUPAC Name

4-(trifluoromethylsulfonyloxy)benzoic acid

InChI

InChI=1S/C8H5F3O5S/c9-8(10,11)17(14,15)16-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)

InChI Key

GDNBJWVBQHSCTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-(trifluoromethanesulfonyloxy)benzaldehyde (5.2 g, 20.5 mmol, described in JACS, 1987, 109, 5478) and potassium dichromate (2.5 g) in sulfuric acid (30%, 47 mL) was heated at 65° C. for 1 h. The mixture was allowed to cool to ambient temperature and then poured on ice. The formed precipitate was filtered off and washed with several portions of water. The crude product was recrystallized from water/ethanol (1:1) affording 2.63 g (47% yield) of the title compound: mp 178-180° C.; 1H NMR (400 MHz, DMSO-d6) δ 8.11 (d, 2 H), 7.64 (d, 2 H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
Yield
47%

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